![molecular formula C15H10F2N2O B2759556 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline CAS No. 866009-23-6](/img/structure/B2759556.png)
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine). The molecule also contains two fluorine atoms and a methoxy group attached to the phenyl ring.Scientific Research Applications
Anti-Cancer Properties
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline has drawn attention due to its anti-cancer activity. Researchers have explored its effects on various cancer cell lines, including breast cancer. The compound’s binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This suggests its potential as an ERα inhibitor, making it relevant for breast cancer treatment .
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects several biochemical pathways. The primary pathway is the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are typically metabolized in the liver .
Result of Action
The molecular and cellular effects of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting EGFR tyrosine kinase, the compound disrupts critical signaling pathways, leading to the death of cancer cells .
properties
IUPAC Name |
5-fluoro-4-[(4-fluorophenyl)methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c16-11-6-4-10(5-7-11)8-20-15-14-12(17)2-1-3-13(14)18-9-19-15/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLSTMCDHIXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=N2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline |
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